molecular formula C16H26ClN3O3 B2945647 3-[4-(2-Chloroacetyl)piperazin-1-yl]-1-(oxan-4-yl)piperidin-2-one CAS No. 2411199-95-4

3-[4-(2-Chloroacetyl)piperazin-1-yl]-1-(oxan-4-yl)piperidin-2-one

Cat. No.: B2945647
CAS No.: 2411199-95-4
M. Wt: 343.85
InChI Key: VSOHVVFLTFQUBB-UHFFFAOYSA-N
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Description

3-[4-(2-Chloroacetyl)piperazin-1-yl]-1-(oxan-4-yl)piperidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring substituted with a chloroacetyl group and a piperidinone ring fused with an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Chloroacetyl)piperazin-1-yl]-1-(oxan-4-yl)piperidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced by reacting the piperazine derivative with chloroacetyl chloride in the presence of a base such as triethylamine.

    Formation of the Piperidinone Ring: The piperidinone ring is formed by cyclization of a suitable precursor, often involving the use of a strong acid or base to facilitate ring closure.

    Fusion with the Oxane Ring: The final step involves the fusion of the piperidinone ring with an oxane ring, which can be achieved through a cyclization reaction under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Chloroacetyl)piperazin-1-yl]-1-(oxan-4-yl)piperidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine rings, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the piperidinone ring, converting it to a hydroxyl group.

    Substitution: The chloroacetyl group is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., dimethylformamide).

Major Products Formed

    Oxidation: Formation of N-oxides and other oxidized derivatives.

    Reduction: Formation of hydroxylated derivatives.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

3-[4-(2-Chloroacetyl)piperazin-1-yl]-1-(oxan-4-yl)piperidin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[4-(2-Chloroacetyl)piperazin-1-yl]-1-(oxan-4-yl)piperidin-2-one involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzymatic activity. Additionally, the compound’s structure allows it to fit into binding pockets of various enzymes and receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(2-Chloroacetyl)piperazin-1-yl]-1-(oxan-4-yl)piperidin-2-one is unique due to its fused ring system, which imparts distinct chemical and biological properties. The presence of both piperazine and piperidinone rings, along with the oxane ring, provides a versatile scaffold for further functionalization and exploration in various research fields.

Properties

IUPAC Name

3-[4-(2-chloroacetyl)piperazin-1-yl]-1-(oxan-4-yl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26ClN3O3/c17-12-15(21)19-8-6-18(7-9-19)14-2-1-5-20(16(14)22)13-3-10-23-11-4-13/h13-14H,1-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOHVVFLTFQUBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)C2CCOCC2)N3CCN(CC3)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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